3-Methylindolizine
Overview
Description
3-Methylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and significant biological activities The indolizine core is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylindolizine can be achieved through several methods, including cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations. One common method involves the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles, such as activated alkenes or alkynes
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal-catalyzed reactions and oxidative coupling approaches has been explored to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 3-Methylindolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the conjugated system within the indolizine ring.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions often involve electrophilic reagents such as halogens or sulfonyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indolizine compounds with various functional groups .
Scientific Research Applications
3-Methylindolizine has a wide range of scientific research applications due to its unique chemical properties and biological activities. Some of the key applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for metal ion detection.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities. It has shown promise in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Methylindolizine involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, an enzyme involved in DNA replication and transcription, thereby exhibiting anticancer properties . The conjugated planar structure of indolizine allows for effective binding to target sites, enhancing its biological activity.
Comparison with Similar Compounds
- Indole
- Pyrrole
- 1-Methylindolizine
- 2-Methylindolizine
- 3-Ethylindolizine
Properties
IUPAC Name |
3-methylindolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-5-6-9-4-2-3-7-10(8)9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKDCKOWQNJDAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342519 | |
Record name | 3-Methylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1761-10-0 | |
Record name | 3-Methylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.